Diethyl 2-(2-formylphenyl)malonate
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Overview
Description
Diethyl 2-(2-formylphenyl)malonate is an organic compound with the molecular formula C14H16O5 It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by a 2-formylphenyl group and two ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-formylphenyl)malonate can be synthesized through a multi-step process. One common method involves the Claisen condensation of diethyl oxalate with ethyl phenylacetate, followed by decarbonylation . This method is preferred because aryl halides are relatively weaker electrophiles compared to alkyl halides, making direct alkylation less efficient .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of catalysts such as copper(I) iodide and bases like caesium carbonate to improve the efficiency of the reaction . These methods help in overcoming the challenges associated with the reactivity of aryl halides.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-formylphenyl)malonate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are commonly employed.
Substitution: Bases like sodium ethoxide (NaOEt) in ethanol are used to generate the enolate ion, which can then react with various electrophiles.
Major Products
Oxidation: Diethyl 2-(2-carboxyphenyl)malonate.
Reduction: Diethyl 2-(2-hydroxyphenyl)malonate.
Substitution: Various alkylated or arylated derivatives depending on the electrophile used.
Scientific Research Applications
Diethyl 2-(2-formylphenyl)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving malonate derivatives.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-(2-formylphenyl)malonate involves the formation of enolate ions under basic conditions. These enolate ions can then participate in nucleophilic substitution reactions, forming new carbon-carbon bonds. The presence of the formyl group allows for further functionalization through oxidation or reduction reactions .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the formylphenyl group.
Diethyl phenylmalonate: Similar structure but lacks the formyl group.
Uniqueness
Diethyl 2-(2-formylphenyl)malonate is unique due to the presence of the formyl group, which provides additional reactivity and functionalization options compared to diethyl malonate and diethyl phenylmalonate. This makes it a valuable intermediate in organic synthesis for creating more complex molecules.
Properties
Molecular Formula |
C14H16O5 |
---|---|
Molecular Weight |
264.27 g/mol |
IUPAC Name |
diethyl 2-(2-formylphenyl)propanedioate |
InChI |
InChI=1S/C14H16O5/c1-3-18-13(16)12(14(17)19-4-2)11-8-6-5-7-10(11)9-15/h5-9,12H,3-4H2,1-2H3 |
InChI Key |
HFWBEWRRPUJMJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1C=O)C(=O)OCC |
Origin of Product |
United States |
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